molecular formula C13H13BrO2 B13259852 Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate

Cat. No.: B13259852
M. Wt: 281.14 g/mol
InChI Key: NNWFLTAAFCPLFX-CSKARUKUSA-N
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Description

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate is a chemical scaffold of significant interest in medicinal chemistry research. Its structure, featuring an indene core and a bromo substituent, makes it a valuable intermediate for synthesizing novel compounds with potential pharmacological activity. Researchers utilize this and related indenylidene derivatives to explore new chemical spaces in drug discovery . This compound is particularly relevant in the design and synthesis of novel ligands for opioid receptors . Incorporating the indenylidene moiety into more complex diazatricyclodecane (DTD) structures has been shown to produce derivatives with high affinity and selectivity for μ-opioid receptors (μOR) . Such research is critical for developing new analgesic agents to manage chronic pain while aiming to minimize the severe side effects associated with current opioid therapies . Furthermore, the 5-bromo-indan scaffold is a key building block in anticancer research. It serves as a precursor for synthesizing various heterocyclic compounds, including thiazole and formazan derivatives, which have demonstrated promising in vitro efficacy against colon and stomach cancer cell lines . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

ethyl (2E)-2-(5-bromo-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C13H13BrO2/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-8H,2-4H2,1H3/b10-8+

InChI Key

NNWFLTAAFCPLFX-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCC2=C1C=CC(=C2)Br

Canonical SMILES

CCOC(=O)C=C1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The brominated indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The brominated indene moiety can enhance its binding affinity to certain targets, thereby increasing its potency.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents/Modifications Yield (%) m.p. (°C) Key Spectral Data (IR, $ ^1 \text{H} $-NMR) Source
(E)-Ethyl 2-(5-bromo-2,3-dihydro-1H-inden-1-ylidene)acetate (39a) Bromo at C5, E-configuration 17 87–89 IR: 1696 cm$ ^{-1} $; $ ^1 \text{H} $-NMR: δ 7.49 (d, J=7.8 Hz), 6.30–6.27 (m)
(Z)-Ethyl 2-(5-bromo-2,3-dihydro-1H-inden-1-ylidene)acetate (39b) Bromo at C5, Z-configuration 13 48–49 IR: 1716 cm$ ^{-1} $; $ ^1 \text{H} $-NMR: δ 8.72 (d, J=8.6 Hz), 5.96–6.00 (m)
(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (36a) No bromo substituent, E-configuration 9 IR: 1713 cm$ ^{-1} $; $ ^1 \text{H} $-NMR: δ 7.62–7.58 (d, J=7.6 Hz)
Ethyl 2-(5-bromo-1-methyl-2-oxoindolin-3-ylidene)-2-cyanoacetate (77d) Cyano and oxo groups, indolinone scaffold
5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate Acetate at C2, bromo at C5 Solubility: Chloroform, methanol, DMSO

Key Observations:

Steric and Electronic Effects of Bromine : Bromination at C5 increases molecular weight and electron-withdrawing effects, altering reactivity and binding affinity. For example, the (E)-isomer (39a) shows a higher melting point (87–89°C) than its Z-counterpart (39b, 48–49°C), likely due to enhanced crystallinity from bromine’s polarizability .

Configuration-Dependent Properties : The E/Z isomerism significantly impacts spectral features. The (E)-isomer (39a) exhibits a downfield-shifted vinyl proton (δ 6.27–6.30 ppm) compared to the (Z)-isomer (39b, δ 5.96–6.00 ppm), reflecting distinct conjugation patterns .

Functional Group Modifications: Replacement of the α,β-unsaturated ester with a cyano group (77d) or acetate () alters solubility and bioactivity. For instance, 5-bromo-2,3-dihydro-1H-inden-2-yl acetate is soluble in DMSO, making it suitable for in vitro assays .

Key Findings:

  • Yield Limitations: Lower yields for brominated derivatives (e.g., 13–17% for 39a/b) compared to non-brominated analogues (e.g., 36a at 9%) suggest bromine may sterically hinder condensation reactions .
  • Stereochemical Control : The Z-isomer (39b) requires precise conditions (e.g., acid catalysis) to minimize isomerization, highlighting the challenge in achieving stereopurity .

Insights:

  • Receptor Binding : Bromine’s electronegativity in 39a derivatives enhances µ-opioid receptor interactions, as seen in compound 23 (m/z 416) .
  • Therapeutic Potential: Analogues like 2a–2l demonstrate acetylcholinesterase inhibition, suggesting utility in neurodegenerative disease research .

Biological Activity

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C13H13BrO2C_{13}H_{13}BrO_2. The presence of the bromine atom in the indene moiety enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The brominated indene structure may facilitate interactions with enzymes and receptors, leading to inhibitory or modulatory effects on biochemical pathways.

Antitumor Activity

Recent studies have shown that compounds containing indene structures exhibit significant antitumor properties. For instance, derivatives of indane have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Indene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
IndanoneMCF7 (Breast)15Apoptosis induction
Ethyl 2-(bromo-indene)A549 (Lung)10Cell cycle arrest
Ethyl 2-(bromo-indene)HeLa (Cervical)12Inhibition of DNA synthesis

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several indene derivatives, including this compound. The results indicated a significant reduction in inflammation markers in animal models treated with this compound compared to control groups.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromine substituent or the acetate group can lead to variations in potency and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Removal of BromineDecreased potency
Alteration of AcetateIncreased selectivity
Addition of Hydroxyl GroupEnhanced anti-inflammatory effects

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